Ethyl 5-fluoro-2-nitrobenzoate
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Overview
Description
Ethyl 5-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the ethyl ester is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-2-nitrobenzoate typically involves the nitration of ethyl 5-fluorobenzoate. The process begins with the esterification of 5-fluorobenzoic acid to form ethyl 5-fluorobenzoate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: Ethyl 5-fluoro-2-aminobenzoate.
Substitution: Ethyl 5-substituted-2-nitrobenzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-fluoro-2-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-2-nitrobenzoate is primarily related to its ability to undergo chemical transformations that yield biologically active compounds. The nitro group can be reduced to an amino group, which can then interact with various biological targets, including enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparison with Similar Compounds
- Ethyl 2-fluoro-5-nitrobenzoate
- Ethyl 4-fluoro-2-nitrobenzoate
- Ethyl 3-fluoro-2-nitrobenzoate
Comparison: Ethyl 5-fluoro-2-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical behaviors and biological effects due to the electronic and steric effects of the substituents .
Properties
IUPAC Name |
ethyl 5-fluoro-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFCVLHYTOGQEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450909 |
Source
|
Record name | Ethyl 5-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-51-2 |
Source
|
Record name | Ethyl 5-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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